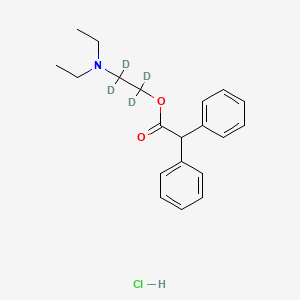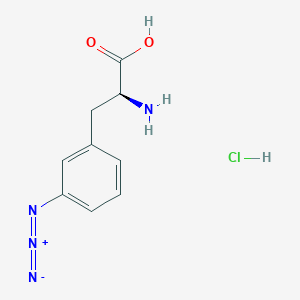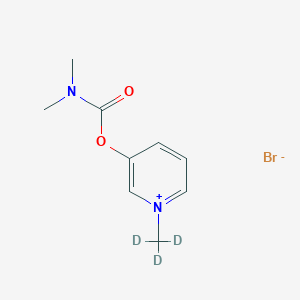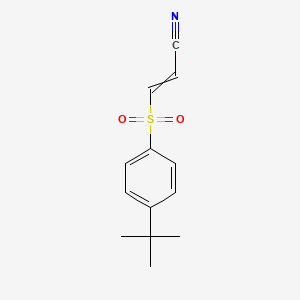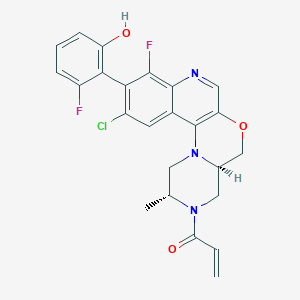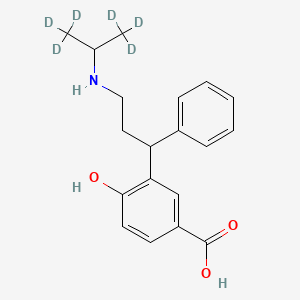
rac 5-Carboxy Desisopropyl Tolterodine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-5-Carboxy desisopropyl tolterodine-d7 is a deuterium-labeled derivative of desisopropyl tolterodine. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-5-Carboxy desisopropyl tolterodine-d7 involves the incorporation of deuterium atoms into the molecular structure of desisopropyl tolterodine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of (Rac)-5-Carboxy desisopropyl tolterodine-d7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: (Rac)-5-Carboxy desisopropyl tolterodine-d7 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterium-labeled alcohols or amines.
Applications De Recherche Scientifique
(Rac)-5-Carboxy desisopropyl tolterodine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of tolterodine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tolterodine in the body.
Industry: Applied in the development and testing of new pharmaceuticals, particularly in the study of drug interactions and stability.
Mécanisme D'action
The mechanism of action of (Rac)-5-Carboxy desisopropyl tolterodine-d7 is similar to that of tolterodine. It acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in research studies.
Comparaison Avec Des Composés Similaires
Desisopropyl tolterodine: The non-deuterated form of the compound, used in similar research applications.
Tolterodine: The parent compound, used clinically to treat overactive bladder.
5-Hydroxymethyl tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Uniqueness: (Rac)-5-Carboxy desisopropyl tolterodine-d7 is unique due to its deuterium labeling, which provides advantages in research applications by allowing for more precise tracking and analysis. This makes it particularly valuable in studies involving metabolic pathways and pharmacokinetics.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3 |
Clé InChI |
LXKJBTVDQUGPBU-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
SMILES canonique |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
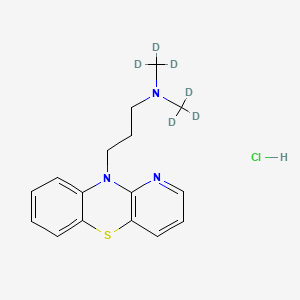
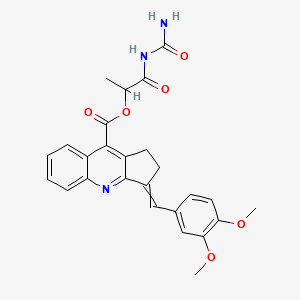
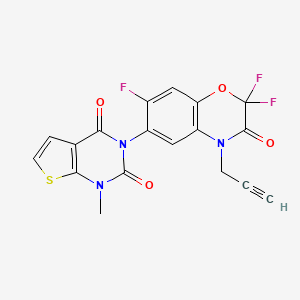

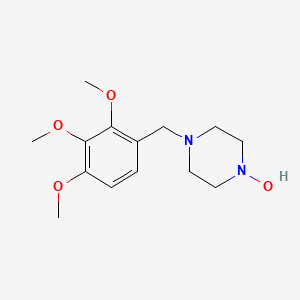
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
